5-[4-[[7-[[3-(2,6-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
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Overview
Description
The compound “5-[4-[[7-[[3-(2,6-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including pyrazolo[3,4-d]pyrimidine, isoquinoline, piperidine, and isoindole-dione moieties, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to construct specific parts of the molecule. The synthetic route may include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the 2,6-dimethylanilino group: This step may involve nucleophilic substitution or coupling reactions.
Construction of the isoquinoline moiety: This can be synthesized through Pictet-Spengler reactions or other cyclization methods.
Formation of the piperidine ring: This may involve reductive amination or other ring-forming reactions.
Attachment of the isoindole-dione group: This step may involve condensation reactions.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions.
Purification techniques: Employing methods such as crystallization, chromatography, and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Coupling reactions: Formation of carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Coupling reagents: Palladium catalysts, copper catalysts.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the piperidine ring may yield a lactam, while reduction of the isoindole-dione group may yield a dihydroisoindole derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of the compound would depend on its specific interactions with molecular targets. This may involve:
Binding to enzymes or receptors: Inhibiting or activating their functions.
Interacting with nucleic acids: Modulating gene expression or protein synthesis.
Affecting cellular pathways: Influencing signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their biological activities.
Isoquinoline derivatives: Used in medicinal chemistry for their pharmacological properties.
Piperidine derivatives: Commonly found in many natural products and pharmaceuticals.
Isoindole-dione derivatives: Known for their applications in materials science.
Uniqueness
The uniqueness of the compound lies in its combination of multiple functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C42H44N10O4 |
---|---|
Molecular Weight |
752.9 g/mol |
IUPAC Name |
5-[4-[[7-[[3-(2,6-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C42H44N10O4/c1-24-5-4-6-25(2)36(24)46-37-33-21-43-42(47-38(33)49(3)48-37)44-29-8-7-27-15-16-50(23-28(27)19-29)22-26-13-17-51(18-14-26)30-9-10-31-32(20-30)41(56)52(40(31)55)34-11-12-35(53)45-39(34)54/h4-10,19-21,26,34H,11-18,22-23H2,1-3H3,(H,46,48)(H,43,44,47)(H,45,53,54) |
InChI Key |
WIAKHDZSMZDZQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NN(C3=NC(=NC=C23)NC4=CC5=C(CCN(C5)CC6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O)C=C4)C |
Origin of Product |
United States |
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